N-(2-Hydroxyethyl)-11-azaartemisinin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

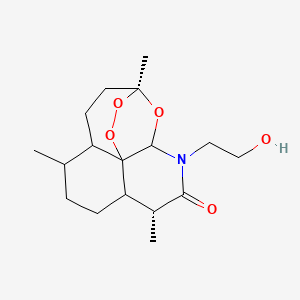

The compound N-(2-Hydroxyethyl)-11-azaartemisinin is a complex organic molecule with a unique tetracyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-11-azaartemisinin typically involves multiple steps, starting from simpler organic molecules. The key steps include:

Formation of the tetracyclic core: This is achieved through a series of cyclization reactions.

Introduction of functional groups: Hydroxyl and methyl groups are introduced using specific reagents under controlled conditions.

Final modifications: The hydroxyethyl group is added in the final steps to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve:

Optimization of reaction conditions: To maximize yield and purity.

Scaling up the synthesis: Using larger reactors and continuous flow techniques.

Purification processes: Such as crystallization and chromatography to ensure the compound meets the required standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Hydroxyethyl)-11-azaartemisinin: undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

N-(2-Hydroxyethyl)-11-azaartemisinin exhibits significant antimalarial activity, particularly against multidrug-resistant strains of Plasmodium falciparum, the primary parasite responsible for malaria. Research indicates that this compound possesses antimalarial properties comparable to or superior to those of artemisinin itself. In vitro and in vivo studies have shown that this compound effectively inhibits the growth of drug-resistant strains, making it a promising candidate for further development in antimalarial therapies .

Antimalarial Efficacy

A notable study evaluated several novel N-substituted 11-azaartemisinins against drug-resistant strains of Plasmodium falciparum. The results indicated that many derivatives exhibited antimalarial activities equal to or greater than that of artemisinin. Specifically, N-(2'-acetaldehydo)-11-azaartemisinin demonstrated remarkable potency, being 26 times more active in vitro and four times more active in vivo than artemisinin itself .

Broader Applications

In addition to its antimalarial properties, this compound shows potential applications in treating other parasitic infections and possibly cancer therapies due to its structural similarities with other bioactive compounds. The enhanced solubility and bioactivity may lead to new treatments targeting various diseases beyond malaria.

Wirkmechanismus

The mechanism by which N-(2-Hydroxyethyl)-11-azaartemisinin exerts its effects involves:

Molecular Targets: Binding to specific proteins or enzymes.

Pathways Involved: Modulating biochemical pathways related to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-Hydroxyethyl)-11-azaartemisinin: can be compared with other tetracyclic compounds with similar functional groups.

Uniqueness

- The unique combination of its tetracyclic structure and functional groups makes it distinct from other compounds, providing specific properties and potential applications.

Biologische Aktivität

N-(2-Hydroxyethyl)-11-azaartemisinin is a synthetic derivative of 11-azaartemisinin, which itself is a modified form of artemisinin, a well-known antimalarial compound derived from the plant Artemisia annua. This compound has garnered attention due to its enhanced biological activity, particularly against multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.

Chemical Structure and Modifications

This compound features a hydroxyethyl substituent at the nitrogen atom in the 11-position of the 11-azaartemisinin structure. This structural modification is designed to improve the pharmacological properties and bioavailability of the original compound, potentially enhancing its efficacy against malaria and other parasitic diseases .

Antimalarial Properties

Research indicates that this compound exhibits significant antimalarial activity. In vitro studies have shown that it effectively inhibits the growth of both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum. Notably, its efficacy is comparable to or even superior to that of artemisinin itself .

Table 1 summarizes the comparative biological activity of various artemisinin derivatives:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Artemisinin | Natural product | Highly effective antimalarial |

| 11-Azaartemisinin | Synthetic derivative | Antimalarial activity |

| This compound | Hydroxyethyl derivative | Superior activity against drug-resistant strains |

| N-(2-Acetyl)-11-azaartemisinin | Acetylated derivative | Enhanced antimalarial properties |

| N-Amino-11-azaartemisinin | Amino-functionalized | High order of antimalarial activity |

The unique hydroxyethyl substitution may enhance solubility and bioavailability compared to other derivatives, contributing to its effectiveness against resistant malaria strains .

The precise mechanism by which this compound exerts its antimalarial effects involves several pathways. It is believed to interact with the heme detoxification pathway in malaria parasites, leading to oxidative stress and subsequent parasite death. This mechanism is similar to that of artemisinin but may be enhanced due to structural modifications that improve interaction with target sites within the parasite .

Case Studies and Research Findings

A study published in PubMed Central evaluated various N-substituted 11-azaartemisinins, including this compound, against drug-resistant strains of Plasmodium falciparum. The results indicated that this compound demonstrated superior in vitro and in vivo activities compared to traditional artemisinin derivatives. Specifically, it was noted that this compound was effective at lower concentrations than many existing treatments .

Another research effort highlighted the synthesis and biological evaluation of various derivatives, revealing that the hydroxyethyl modification significantly enhanced solubility and stability, factors crucial for therapeutic efficacy .

Eigenschaften

IUPAC Name |

(1S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO5/c1-10-4-5-13-11(2)14(20)18(8-9-19)15-17(13)12(10)6-7-16(3,21-15)22-23-17/h10-13,15,19H,4-9H2,1-3H3/t10?,11-,12?,13?,15?,16+,17?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNUXFXHWUZMGM-MWQYCMEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)CCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2CCC(C3C24C(N(C1=O)CCO)O[C@](CC3)(OO4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.